1-ethyl-4-[(E)-4-(3-methoxyphenoxy)but-2-enyl]piperazine;hydrochloride
Description
1-ethyl-4-[(E)-4-(3-methoxyphenoxy)but-2-enyl]piperazine;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, an ethyl group, and a methoxyphenoxy moiety, which contribute to its distinct chemical properties.
Properties
IUPAC Name |
1-ethyl-4-[(E)-4-(3-methoxyphenoxy)but-2-enyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-3-18-10-12-19(13-11-18)9-4-5-14-21-17-8-6-7-16(15-17)20-2;/h4-8,15H,3,9-14H2,1-2H3;1H/b5-4+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTOBDPKFNHSCJ-FXRZFVDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC=CCOC2=CC=CC(=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C/C=C/COC2=CC=CC(=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-[(E)-4-(3-methoxyphenoxy)but-2-enyl]piperazine;hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.
Introduction of the ethyl group: The piperazine ring is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the methoxyphenoxy moiety: This step involves the reaction of the intermediate with 3-methoxyphenol and a suitable coupling agent like 1,3-dicyclohexylcarbodiimide (DCC) to form the desired product.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to the product to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-[(E)-4-(3-methoxyphenoxy)but-2-enyl]piperazine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenoxy moiety using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-ethyl-4-[(E)-4-(3-methoxyphenoxy)but-2-enyl]piperazine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-ethyl-4-[(E)-4-(3-methoxyphenoxy)but-2-enyl]piperazine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-4-[(E)-4-(3-hydroxyphenoxy)but-2-enyl]piperazine
- 1-ethyl-4-[(E)-4-(3-methoxyphenyl)but-2-enyl]piperazine
- 1-ethyl-4-[(E)-4-(3-methoxyphenoxy)prop-2-enyl]piperazine
Uniqueness
1-ethyl-4-[(E)-4-(3-methoxyphenoxy)but-2-enyl]piperazine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxy moiety, in particular, contributes to its potential as a versatile intermediate in synthetic chemistry and its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
